2,2'-Dibromo-5,5'-dinitrobiphenyl
Overview
Description
2,2’-Dibromo-5,5’-dinitrobiphenyl is an organic compound with the molecular formula C12H6Br2N2O4. It is a biphenyl derivative characterized by the presence of two bromine atoms and two nitro groups. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Dibromo-5,5’-dinitrobiphenyl can be synthesized through a solvent-free Ullmann coupling reaction. This method involves the coupling of 2,5-dibromonitrobenzene in the presence of a copper catalyst under high-temperature conditions . The reaction typically yields high purity products and is favored for its efficiency and simplicity.
Industrial Production Methods
Industrial production of 2,2’-Dibromo-5,5’-dinitrobiphenyl often involves large-scale Ullmann coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dibromo-5,5’-dinitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.
Major Products
Reduction: The major product is 2,2’-dibromo-5,5’-diaminobiphenyl.
Substitution: Depending on the substituent introduced, various biphenyl derivatives can be formed.
Scientific Research Applications
2,2’-Dibromo-5,5’-dinitrobiphenyl is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including carbazoles and dibenzosiloles.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electron-withdrawing properties.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2,2’-Dibromo-5,5’-dinitrobiphenyl involves its electron-withdrawing nitro groups, which influence the reactivity of the biphenyl core These groups facilitate various chemical transformations by stabilizing reaction intermediates and transition states
Comparison with Similar Compounds
Similar Compounds
2,2’-Dibromobiphenyl: Lacks the nitro groups, making it less reactive in certain chemical transformations.
2,2’-Dinitrobiphenyl: Lacks the bromine atoms, which limits its use in substitution reactions.
Uniqueness
2,2’-Dibromo-5,5’-dinitrobiphenyl is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-bromo-2-(2-bromo-5-nitrophenyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2O4/c13-11-3-1-7(15(17)18)5-9(11)10-6-8(16(19)20)2-4-12(10)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVFUJSGWQGGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547379 | |
Record name | 2,2'-Dibromo-5,5'-dinitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52026-22-9 | |
Record name | 2,2'-Dibromo-5,5'-dinitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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